Peimine

Descripción

Peimine has been reported in Fritillaria ebeiensis, Fritillaria monantha, and other organisms with data available.

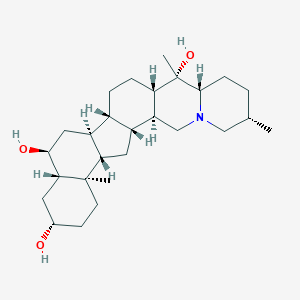

structure

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(1R,2S,6S,9S,10S,11S,14S,15S,17S,18S,20S,23R,24S)-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,17,20-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15-25,29-31H,4-14H2,1-3H3/t15-,16-,17+,18+,19-,20-,21-,22-,23+,24-,25-,26+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUKLSMSEHKDIIP-BZMYINFQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(C6C5(CCC(C6)O)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H]2[C@@]([C@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4C[C@@H]([C@@H]6[C@@]5(CC[C@@H](C6)O)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70910283 | |

| Record name | Cevane-3,6,20-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70910283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23496-41-5, 107299-20-7, 135636-54-3 | |

| Record name | Peimine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23496-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Verticine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023496415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Wanpeinine A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107299207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zhebeinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135636543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cevane-3,6,20-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70910283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 23496-41-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VERTICINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34QDF8UFSY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Peimine mechanism of action in cancer cells

An In-depth Technical Guide on the Mechanism of Action of Peimine in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, an isosteroidal alkaloid derived from the bulbs of Fritillaria species, has emerged as a promising natural compound with significant anti-tumor activities across a spectrum of cancers. Its multifaceted mechanism of action involves the induction of apoptosis and autophagy, cell cycle arrest, and the inhibition of cancer cell migration and invasion. This compound exerts these effects by modulating a complex network of intracellular signaling pathways, including the PI3K/Akt/mTOR, MAPK/NF-κB, and Wnt/β-catenin pathways, among others. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anticancer effects, supported by quantitative data, detailed experimental protocols, and visual diagrams of key signaling cascades.

Core Anticancer Mechanisms

This compound's efficacy against cancer cells stems from its ability to interfere with fundamental cellular processes required for tumor growth and progression. The primary mechanisms include the induction of programmed cell death (apoptosis), cell cycle arrest, and the suppression of metastasis.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in various cancer cell lines. It triggers both the intrinsic (mitochondrial) and extrinsic apoptotic pathways.

-

Intrinsic Pathway: In glioblastoma (GBM) cells, this compound decreases the mitochondrial membrane potential, promoting the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. This shift leads to the release of cytochrome c and the activation of the caspase cascade, culminating in the cleavage of Caspase-3 and programmed cell death.

-

Calcium Homeostasis Disruption: In prostate cancer, this compound disrupts intracellular calcium homeostasis. It increases intracellular Ca²⁺ concentration, which in turn promotes the phosphorylation of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and c-Jun N-terminal kinase (JNK), leading to apoptosis.

-

Reactive Oxygen Species (ROS) Generation: In gastric and osteosarcoma cells, this compound promotes the accumulation of intracellular ROS. This oxidative stress activates downstream signaling, such as the JNK and MAPK/STAT3/NF-κB pathways, to induce apoptosis.

Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 or G2/M phases.

-

G0/G1 Phase Arrest: In osteosarcoma and prostate cancer cells, this compound treatment leads to an accumulation of cells in the G0/G1 phase. This is achieved by altering the expression of key cell cycle regulatory proteins, including the downregulation of Cyclin D1 and CDK2 and the upregulation of the CDK inhibitor p27.

-

G2/M Phase Arrest: In gastric cancer MKN-45 cells, this compound has been shown to cause cell cycle arrest in the G2/M phase, an effect also linked to the accumulation of ROS.

Inhibition of Metastasis and Invasion

Metastasis is a critical factor in cancer mortality. This compound has demonstrated the ability to suppress the motility and invasive properties of cancer cells.

-

EMT Regulation: In prostate cancer, this compound inhibits the epithelial-mesenchymal transition (EMT), a key process in metastasis, by targeting the Wnt/β-catenin signaling pathway.

-

Migration and Invasion: Treatment with this compound has been shown to reduce the migration and invasion of glioblastoma, prostate, and breast cancer cells in vitro.

Induction of Autophagy

In addition to apoptosis, this compound can induce autophagic cell death. In colorectal cancer cells, this compound treatment enhances autophagic flux by dephosphorylating the mammalian target of rapamycin (mTOR) through the PI3K/Akt/mTOR and AMP-activated protein kinase (AMPK) pathways.

Modulation of Key Signaling Pathways

This compound's diverse anticancer effects are orchestrated through its interaction with multiple critical signaling pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, survival, and metabolism, and its aberrant activation is common in cancer. This compound has been shown to inhibit this pathway in several cancer types.

-

Mechanism of Inhibition: In glioblastoma cells, this compound treatment leads to a dose-dependent decrease in the phosphorylation levels of PI3K and Akt, effectively inactivating the pathway.[1] This inhibition contributes to the induction of apoptosis by upregulating p53 and Bax and downregulating Bcl-2.

-

Autophagy Regulation: In colorectal cancer, this compound's ability to dephosphorylate mTOR, a key downstream effector of Akt, is crucial for inducing autophagic cell death.

Caption: this compound inhibits the PI3K/Akt/mTOR pathway, reducing proliferation and promoting apoptosis.

Ca²⁺/CaMKII/JNK Pathway

This pathway is a key mechanism for this compound-induced apoptosis in prostate cancer.

-

Mechanism of Action: this compound treatment increases the intracellular concentration of free Ca²⁺. This elevated Ca²⁺ activates CaMKII, which in turn phosphorylates and activates JNK. Activated JNK then triggers downstream apoptotic events. This entire cascade can be counteracted by Ca²⁺ chelators.

Caption: this compound-induced Ca²⁺ influx activates the CaMKII/JNK pathway, leading to apoptosis.

ROS-Mediated MAPK/STAT3/NF-κB Pathway

In gastric cancer, this compound leverages oxidative stress to induce cell death and inhibit migration.

-

Mechanism of Action: this compound treatment leads to the accumulation of ROS in MKN-45 gastric cancer cells. This ROS accumulation activates the MAPK signaling cascade and regulates STAT3 and NF-κB pathways, ultimately resulting in apoptosis and G2/M cell cycle arrest.

Caption: this compound elevates ROS, activating MAPK/STAT3/NF-κB pathways to induce apoptosis.

Wnt/β-catenin Pathway

This compound inhibits the Wnt/β-catenin pathway, which is crucial for its anti-metastatic effects, particularly in prostate cancer.

-

Mechanism of Inhibition: this compound treatment inhibits the phosphorylation of GSK-3β and promotes the degradation of β-catenin in prostate cancer cells. This prevents the nuclear translocation of β-catenin, thereby downregulating the expression of its target genes, which are involved in cell proliferation and EMT.

Caption: this compound inhibits Wnt/β-catenin signaling by promoting β-catenin degradation.

Quantitative Data Summary

The anti-tumor effects of this compound have been quantified across various cancer cell lines. The following tables summarize key data points such as IC50 values and the impact on cell viability.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Citation |

| HepG2 | Hepatocellular Carcinoma | 4.58 µg/mL | 24 h | |

| BIU-87 | Urothelial Bladder Cancer | 710.3 µg/mL | 48 h | |

| EJ-1 | Urothelial Bladder Cancer | 651.1 µg/mL | 48 h | |

| MKN-45 | Gastric Cancer | ~38.62 µM | 24 h |

Note: IC50 values can vary significantly based on the specific assay conditions and cell line used.

Table 2: Effective Concentrations and Observed Effects of this compound

| Cancer Type | Cell Line(s) | Concentration Range | Key Observed Effects | Citation |

| Prostate Cancer | DU-145, LNCap, PC-3 | 2.5 - 10 µM | Inhibition of growth, invasion, and migration; Apoptosis induction | |

| Glioblastoma | U87 | 25 - 50 µM | Inhibition of proliferation, migration, and invasion; Apoptosis induction | |

| Colorectal Cancer | HCT-116 | 50 - 400 µM | Dose-dependent decrease in cell viability; Apoptosis and autophagy | |

| Breast Cancer | MCF-7 | 5 - 20 µM | Inhibition of cell viability; Apoptosis induction; Inflammasome inhibition | |

| Lung Cancer | H1299 | 6 - 200 µM | Dose-dependent reduction in cell viability |

Key Experimental Protocols

The following sections detail the methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT/CCK-8)

-

Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the IC50 value.

-

Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and cultured overnight to allow for attachment.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 20, 50, 100 µM). A vehicle control (e.g., DMSO) is also included.

-

Incubation: Cells are incubated with this compound for specific time periods (e.g., 24, 48, 72 hours).

-

Reagent Addition: After incubation, 10-20 µL of MTT solution (5 mg/mL) or CCK-8 solution is added to each well. The plates are incubated for an additional 2-4 hours at 37°C.

-

Measurement: For MTT assays, the medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals. For CCK-8, no additional steps are needed. The absorbance is measured using a microplate reader at a wavelength of 490-570 nm for MTT or 450 nm for CCK-8.

-

Analysis: Cell viability is expressed as a percentage relative to the control group. The IC50 value is calculated using non-linear regression analysis.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.

-

Protocol:

-

Cell Treatment: Cells are cultured in 6-well plates and treated with desired concentrations of this compound for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed twice with cold PBS, and centrifuged.

-

Staining: The cell pellet is resuspended in 1X Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's protocol.

-

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are identified as early apoptotic, and Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

-

Analysis: The percentage of cells in each quadrant (viable, early apoptosis, late apoptosis, necrosis) is quantified using analysis software.

-

Western Blot Analysis

-

Objective: To detect and quantify the expression levels of specific proteins in key signaling pathways affected by this compound.

-

Protocol:

-

Protein Extraction: After treatment with this compound, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. Total protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., p-Akt, Bcl-2, Caspase-3, β-catenin) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

-

Caption: Standard in vitro workflow for evaluating the anticancer effects of this compound.

Conclusion and Future Directions

This compound is a potent natural anti-tumor agent that functions through a complex and interconnected series of mechanisms. Its ability to induce apoptosis, trigger cell cycle arrest, and inhibit metastasis by modulating critical signaling pathways like PI3K/Akt, Ca²⁺/CaMKII/JNK, and Wnt/β-catenin highlights its potential as a lead compound for the development of novel cancer therapeutics.

Future research should focus on:

-

In Vivo Efficacy and Toxicology: Comprehensive studies in animal models are needed to validate in vitro findings and assess the safety profile and pharmacokinetics of this compound.

-

Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents could lead to more effective treatment strategies with reduced toxicity.

-

Target Identification: Further elucidation of the direct molecular targets of this compound will provide deeper insights into its mechanism of action and facilitate the design of more potent derivatives.

-

Clinical Trials: Ultimately, well-designed clinical trials are necessary to translate the promising preclinical results into tangible benefits for cancer patients.

References

Peimine's intricate Dance with Inflammation: A Technical Guide to its Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Peimine, a major isosteroidal alkaloid extracted from the bulbs of Fritillaria species, has long been a staple in traditional Chinese medicine for its purported anti-inflammatory, antitussive, and expectorant properties. Modern pharmacological research is now dissecting the molecular mechanisms that underpin these therapeutic effects, revealing a complex interplay with key inflammatory signaling cascades. This technical guide provides an in-depth exploration of the core signaling pathways modulated by this compound, presenting quantitative data, detailed experimental protocols, and visual representations to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by primarily targeting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Furthermore, its activity is intricately linked with the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathways. Emerging evidence also suggests a potential role in modulating the JAK/STAT pathway and the NLRP3 inflammasome.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.

This compound has been shown to potently inhibit the NF-κB pathway.[1][2][3] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[1][2] This ultimately leads to a significant reduction in the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α).[1][2][3]

The MAPK Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial regulators of cellular processes such as inflammation, proliferation, and apoptosis. The activation of these kinases through phosphorylation is a key step in the inflammatory cascade.

This compound has been demonstrated to suppress the phosphorylation of ERK, JNK, and p38 MAPK in various inflammatory models.[2][4] By inhibiting the activation of these key kinases, this compound effectively blocks the downstream signaling events that lead to the production of pro-inflammatory mediators.[2][3]

Crosstalk with Nrf2 and PI3K/Akt Pathways

This compound's anti-inflammatory action is not limited to direct inhibition of pro-inflammatory pathways. It also actively engages protective signaling routes.

-

Nrf2 Pathway Activation: The Nrf2 pathway is a critical regulator of the cellular antioxidant response. This compound has been shown to activate the Nrf2 pathway, leading to the increased expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[1] This enhanced antioxidant defense helps to mitigate oxidative stress, a key contributor to inflammation.[1] Interestingly, Nrf2 activation can also inhibit the NF-κB pathway, suggesting a synergistic anti-inflammatory effect.[1]

-

PI3K/Akt Pathway Inhibition: The PI3K/Akt pathway is involved in a multitude of cellular processes, including inflammation and cell survival. Some studies suggest that this compound can inhibit the phosphorylation of PI3K and Akt, thereby downregulating inflammatory responses.[5] However, the precise role of this compound in this pathway, particularly in the context of inflammation, warrants further investigation as the PI3K/Akt pathway can have both pro- and anti-inflammatory roles depending on the cellular context.[6]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various inflammatory markers as reported in the literature.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production

| Cell Line/Model | Stimulant | This compound Concentration | Cytokine | Inhibition/Reduction | Reference |

| HMC-1 cells | PMACI | 25 µg/mL | IL-8 mRNA | Significant inhibition | [2] |

| HMC-1 cells | PMACI | 50 µg/mL | IL-6, IL-8 mRNA | Significant inhibition | [2] |

| RAW264.7 cells | LPS | Not specified | IL-1β, IL-6, TNF-α | Significant suppression | [1] |

| A549 cells | TNF-α | 100 µg/mL (in combination with peiminine) | IL-8, MMP-9 | Most obvious anti-inflammatory effects | [3] |

| Acute lung injury mice | LPS | Not specified | TNF-α, IL-6, IL-1β, IL-17 | Strong inhibitory effects (in combination with peiminine and forsythoside A) | [7] |

Table 2: Effect of this compound on Signaling Protein Phosphorylation

| Cell Line | Stimulant | This compound Concentration | Protein | Effect | Reference |

| HMC-1 cells | PMACI | 25 µg/mL | p-ERK | Reduced expression | [2] |

| HMC-1 cells | PMACI | 50 µg/mL | p-ERK, p-JNK, p-p38 | Inhibited expression | [2] |

| HMC-1 cells | PMACI | 10, 25, 50 µg/mL | p-IκB-α | Significant inhibition | [2] |

| HMC-1 cells | PMACI | 50 µg/mL | Nuclear NF-κB | Suppressed expression | [2] |

| GBM cells | - | 25, 50 µM | p-PI3K, p-Akt | Decreased levels | [5] |

Detailed Experimental Protocols

To facilitate the replication and further investigation of this compound's anti-inflammatory effects, this section provides detailed methodologies for key experiments cited in the literature.

Cell Culture and Treatment

-

Cell Lines: Human mast cells (HMC-1), murine macrophages (RAW264.7), and human lung adenocarcinoma cells (A549) are commonly used.[1][2][3]

-

Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in the culture medium to the desired final concentrations.[2] The final DMSO concentration in the culture medium should be kept below 0.1% to avoid cytotoxicity.

-

Treatment Protocol: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours) before being stimulated with an inflammatory agent such as LPS (from E. coli O111:B4) or a combination of phorbol 12-myristate 13-acetate (PMA) and calcium ionophore A23187 (PMACI).[1][2]

Western Blot Analysis for Signaling Protein Phosphorylation

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the target proteins (e.g., p-p65, p-IκBα, p-ERK, p-p38, p-JNK, and their total forms, as well as a housekeeping gene like β-actin or GAPDH) overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the protein bands is quantified using image analysis software (e.g., ImageJ).

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

-

Sample Collection: The cell culture supernatant is collected after the treatment period.

-

ELISA Procedure: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are measured using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: The absorbance is read at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The cytokine concentrations are calculated based on a standard curve generated from recombinant cytokines.

Future Directions and Conclusion

This compound presents a compelling profile as a multi-target anti-inflammatory agent. Its ability to modulate the NF-κB and MAPK pathways, while simultaneously activating the protective Nrf2 pathway, highlights its therapeutic potential. While the core mechanisms are becoming clearer, further research is needed to fully elucidate its role in the JAK/STAT and NLRP3 inflammasome pathways. A deeper understanding of its pharmacokinetic and pharmacodynamic properties is also crucial for its translation into clinical applications. The detailed protocols and summarized data in this guide aim to provide a solid foundation for researchers and drug development professionals to further explore and harness the anti-inflammatory capabilities of this compound.

References

- 1. This compound ameliorates LPS-induced acute lung injury by regulating Nrf2 and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Inhibits the Production of Proinflammatory Cytokines Through Regulation of the Phosphorylation of NF-κB and MAPKs in HMC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacodynamics and Cellular Uptake of this compound and Peiminine in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of the Molecular Mechanisms of this compound in the Treatment of Cough Using Computational Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound induces apoptosis of glioblastoma cells through regulation of the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PI3K-Akt pathway suppresses coagulation and inflammation in endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synergistic anti-inflammatory effects of this compound, peiminine, and forsythoside a combination on LPS-induced acute lung injury by inhibition of the IL-17-NF-κB/MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Peimine's Therapeutic Potential in Neurodegenerative Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peimine, an isosteroid alkaloid derived from the bulbs of Fritillaria species, has garnered significant attention for its potential therapeutic applications in a range of diseases, owing to its anti-inflammatory, neuroprotective, and anti-tumor properties. This technical guide provides a comprehensive overview of the current understanding of this compound and its related compound, Peiminine, as potential therapeutic agents for neurodegenerative diseases. We delve into their molecular targets, summarizing key quantitative data, and providing detailed experimental protocols for the assays cited. Furthermore, this guide presents visual representations of the signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's mechanism of action.

Introduction to this compound and Neurodegenerative Diseases

Neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD), are characterized by the progressive loss of structure and function of neurons. Chronic neuroinflammation, oxidative stress, and the aggregation of misfolded proteins such as amyloid-beta (Aβ), tau, and alpha-synuclein (α-synuclein) are key pathological hallmarks of these devastating conditions. Current therapeutic strategies offer symptomatic relief but fail to halt or reverse the underlying disease progression. Natural compounds with pleiotropic effects, such as this compound, represent a promising avenue for the development of novel multi-target therapies.

This compound and its analogue Peiminine have been shown to exert potent anti-inflammatory effects by modulating key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. Furthermore, emerging evidence suggests their role in regulating microglia polarization, mitigating oxidative stress through the Nrf2 pathway, and interfering with the aggregation of disease-associated proteins. This guide aims to consolidate the existing preclinical data on this compound's targets in neurodegenerative diseases, providing a valuable resource for researchers in the field.

Molecular Targets and Mechanisms of Action

Anti-inflammatory Effects

A primary mechanism through which this compound exerts its neuroprotective effects is by attenuating neuroinflammation. This is achieved by modulating several key inflammatory signaling pathways.

-

Inhibition of NF-κB Signaling: this compound has been demonstrated to suppress the activation of the NF-κB pathway, a central regulator of inflammation. It inhibits the phosphorylation and subsequent degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB. This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1]

-

Modulation of MAPK Pathways: this compound can also regulate the MAPK signaling cascade, including ERK, JNK, and p38 pathways, which are involved in the production of inflammatory mediators.

-

Microglia Polarization: this compound promotes the polarization of microglia from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.[2] This shift is characterized by a decrease in M1 markers (e.g., iNOS, CD86) and an increase in M2 markers (e.g., Arginase-1, CD206), contributing to the resolution of inflammation and tissue repair.[2]

Attenuation of Protein Aggregation

The aggregation of specific proteins is a hallmark of several neurodegenerative diseases. While direct quantitative data on this compound's effect on Aβ and tau aggregation is limited, studies on the related compound Peiminine provide valuable insights.

-

α-Synuclein: Peiminine has been shown to reduce the accumulation of α-synuclein, a key component of Lewy bodies in Parkinson's disease.[3] This effect is thought to be mediated through the enhancement of protein degradation pathways.

Regulation of Apoptosis

Neuronal cell death is a final common pathway in neurodegenerative diseases. This compound and Peiminine have been shown to modulate apoptotic pathways.

-

Bcl-2 Family Proteins: this compound can influence the expression of the Bcl-2 family of proteins, which are critical regulators of apoptosis. It has been observed to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, thereby shifting the balance towards apoptosis in cancer cells. The effect on neuronal apoptosis in neurodegenerative contexts requires further investigation.

-

Caspase Activity: Peiminine has been shown to induce apoptosis in cancer cells through the activation of caspase-3.[4]

Antioxidant Effects

Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. This compound has been shown to activate the Nrf2 pathway, a master regulator of the antioxidant response, leading to the upregulation of antioxidant enzymes.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound and Peiminine.

Table 1: Anti-inflammatory and Neuroprotective Effects of this compound

| Parameter | Cell/Animal Model | Treatment | Effect | Reference |

| IC50 (NF-κB Inhibition) | Not Specified | This compound | Not Specified | |

| Cytokine Reduction (TNF-α) | LPS-stimulated RAW 264.7 macrophages | This compound | Dose-dependent reduction | [1] |

| Cytokine Reduction (IL-6) | LPS-stimulated RAW 264.7 macrophages | This compound | Dose-dependent reduction | [1] |

| Cytokine Reduction (IL-1β) | LPS-stimulated RAW 264.7 macrophages | This compound | Dose-dependent reduction | [1] |

| M1 Marker (iNOS) Expression | DRE rat hippocampus | This compound (2.5, 5, 10 mg/kg) | Dose-dependent decrease | [2] |

| M2 Marker (Arginase-1) Expression | DRE rat hippocampus | This compound (2.5, 5, 10 mg/kg) | Dose-dependent increase | [2] |

Table 2: Effects of Peiminine on α-Synuclein and Apoptosis

| Parameter | Cell/Animal Model | Treatment | Effect | Reference |

| α-Synuclein Reduction | SH-SY5Y cells | Peiminine | Not Specified | [3] |

| Bax/Bcl-2 Ratio | Not Specified | Peiminine | Not Specified | |

| Caspase-3 Activity | HepG2 cells | Peiminine | Increased activity | [4] |

Note: Specific quantitative values (e.g., percentage inhibition, fold change) are not consistently reported across all studies.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

References

- 1. This compound ameliorates LPS-induced acute lung injury by regulating Nrf2 and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound promotes microglial polarization to the M2 phenotype to attenuate drug-resistant epilepsy through suppressing the TLR4/NF-κB/HIF-1α signaling pathway in a rat model and in BV-2 microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peiminine Reduces ARTS-Mediated Degradation of XIAP by Modulating the PINK1/Parkin Pathway to Ameliorate 6-Hydroxydopamine Toxicity and α-Synuclein Accumulation in Parkinson’s Disease Models In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Peimine: A Technical Guide to its Anti-Inflammatory Potential

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Peimine, a major isosteroidal alkaloid derived from the bulbs of Fritillaria species, has a long history of use in Traditional Chinese Medicine for treating respiratory ailments such as bronchitis and cough.[1][2] Modern pharmacological research has begun to elucidate the scientific basis for these therapeutic effects, identifying this compound as a potent anti-inflammatory agent.[2][3][4] This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's anti-inflammatory properties, summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways involved. The evidence suggests that this compound and its related compounds modulate multiple key signaling cascades, including NF-κB, MAPKs, and PI3K/Akt, and inhibit the activation of the NLRP3 inflammasome, making it a promising candidate for further investigation and drug development.[3][5]

Core Mechanisms of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects through a multi-targeted approach at the cellular level. It effectively suppresses the production of pro-inflammatory cytokines and mediators by intervening in the central signaling pathways that regulate the inflammatory response.

Inhibition of Pro-Inflammatory Cytokines and Mediators

This compound has been consistently shown to inhibit the secretion of key pro-inflammatory cytokines across various cell types. In models using human mast cells (HMC-1), RAW264.7 macrophages, and non-small-cell lung cancer cells (A549), this compound significantly reduces the production of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), and interleukin-8 (IL-8).[3][6][7] Furthermore, in certain models, it has been observed to increase the production of the anti-inflammatory cytokine IL-10.[3] This broad-spectrum inhibition of inflammatory mediators underscores its potential in mitigating inflammatory conditions.

Modulation of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory gene expression.[5] In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα.[8] This phosphorylation marks IκBα for degradation, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

This compound effectively disrupts this cascade. Studies demonstrate that this compound treatment significantly inhibits the phosphorylation of both IκBα and the p65 subunit of NF-κB.[6][9] This action prevents the degradation of IκBα and suppresses the nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory cytokines like TNF-α, IL-6, and IL-8.[6][7]

Modulation of MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are critical signaling molecules that regulate cellular responses to a wide range of stimuli, including inflammation.[6] The activation of MAPKs via phosphorylation leads to the activation of downstream transcription factors that control the expression of inflammatory genes. This compound has been shown to suppress the phosphorylation of ERK, JNK, and p38 in a dose-dependent manner in stimulated mast cells and macrophages.[3][6] By inhibiting the MAPK cascade, which often acts upstream of NF-κB, this compound provides another layer of control over the inflammatory response.[6]

Interaction with PI3K/Akt and NLRP3 Inflammasome Pathways

Recent research on sithis compound, a structurally related alkaloid, has highlighted the role of the Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway in inflammation and its connection to the NLRP3 inflammasome.[5] The PI3K/Akt pathway is a pro-survival pathway that also regulates inflammation, often in crosstalk with NF-κB.[10] The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of IL-1β and IL-18 via caspase-1, leading to a potent inflammatory response and pyroptotic cell death.[11][12][13]

Sithis compound has been shown to attenuate osteoarthritis progression by suppressing the PI3K/Akt/NF-κB axis, which in turn inhibits the activation of the NLRP3 inflammasome and subsequent pyroptosis.[5][14] Given the structural and functional similarities, it is plausible that this compound employs a similar mechanism to inhibit inflammasome activation, representing a critical area for future research.

Quantitative Data Summary

The anti-inflammatory effects of this compound have been quantified in several key studies. The following tables summarize the reported data, providing a clear comparison of its efficacy across different experimental models.

Table 1: Effect of this compound on Pro-Inflammatory Cytokine Production in PMACI-Stimulated HMC-1 Cells

| Cytokine | This compound Conc. (µg/mL) | Inhibition (%) | p-value | Reference |

|---|---|---|---|---|

| TNF-α | 25 | ~40% | < 0.05 | [6] |

| 50 | ~60% | < 0.01 | [6] | |

| IL-6 | 25 | ~45% | < 0.05 | [6] |

| 50 | ~70% | < 0.01 | [6] | |

| IL-8 | 25 | ~35% | < 0.05 | [6] |

| | 50 | ~55% | < 0.01 |[6] |

Table 2: Effect of this compound on Pro-Inflammatory Mediator Production in LPS-Stimulated RAW264.7 Cells

| Mediator | This compound Conc. (µM) | Effect | p-value | Reference |

|---|---|---|---|---|

| IL-1β | 5 | Significant Reduction | < 0.05 | [9] |

| 15 | Stronger Reduction | < 0.01 | [9] | |

| IL-6 | 5 | Significant Reduction | < 0.05 | [9] |

| 15 | Stronger Reduction | < 0.01 | [9] | |

| TNF-α | 5 | Significant Reduction | < 0.05 | [9] |

| 15 | Stronger Reduction | < 0.01 | [9] | |

| ROS | 5 | Significant Reduction | < 0.05 | [9] |

| | 15 | Stronger Reduction | < 0.01 |[9] |

Table 3: Effect of Related Alkaloid Peiminine on Inflammatory Mediators in LPS-Stimulated mMECs

| Mediator | Peiminine Conc. (µM) | Effect | p-value | Reference |

|---|---|---|---|---|

| TNF-α | 10, 20, 40 | Dose-dependent Reduction | < 0.0005 | [15] |

| IL-6 | 10, 20, 40 | Dose-dependent Reduction | < 0.0001 | [15] |

| IL-1β | 10, 20, 40 | Dose-dependent Reduction | < 0.0001 |[15] |

Detailed Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the anti-inflammatory properties of this compound.

Cell Culture and Treatment

-

Human Mast Cells (HMC-1): Cells are cultured in Iscove’s Modified Dulbecco’s Medium (IMDM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator. For experiments, cells are pre-treated with various concentrations of this compound (e.g., 10, 25, 50 µg/mL) for 1 hour before stimulation with a combination of phorbol 12-myristate 13-acetate (PMA, 50 nM) and calcium ionophore A23187 (1 µg/mL) (PMACI) for a specified duration (e.g., 8 hours for cytokine analysis).[6]

-

Mouse Macrophages (RAW264.7): Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and antibiotics. For stimulation, cells are pre-treated with this compound (e.g., 5, 15 µM) for 1 hour, followed by stimulation with lipopolysaccharide (LPS, 100 ng/mL) for 24 hours.[9]

-

Mouse Mammary Epithelial Cells (mMECs): Cells are cultured and pretreated with various concentrations of peiminine (e.g., 10, 20, 40 µM) for 1 hour, followed by stimulation with LPS (1 µg/mL) for 4 hours.[15]

Cell Viability Assay

-

MTS Assay: Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay. Cells are seeded in 96-well plates, treated with this compound for 24 hours, and then incubated with the MTS solution. The absorbance is measured at 490 nm using an ELISA plate reader to determine the percentage of viable cells relative to an untreated control.[7]

Cytokine Measurement

-

Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of TNF-α, IL-6, IL-1β, and IL-8 in the cell culture supernatants are quantified using commercial ELISA kits according to the manufacturer’s instructions. Absorbance is read at 450 nm.[6][15]

Western Blot Analysis

-

Protein Extraction and Quantification: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. Total protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein (e.g., 30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% skim milk or bovine serum albumin (BSA) and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-ERK, ERK, p-JNK, JNK, p-p38, p38, p-IκBα, IκBα, p-p65, p65, β-actin). After washing, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6][9][15]

In Vivo Animal Models

-

LPS-Induced Acute Lung Injury (ALI) in Mice: Male C57BL/6 mice are pre-treated with this compound (intraperitoneally or orally) for a specified period. ALI is then induced by intratracheal or intranasal administration of LPS. After a set time (e.g., 24 hours), bronchoalveolar lavage fluid (BALF) is collected to measure inflammatory cell counts and protein levels. Lung tissues are harvested for histopathological analysis (H&E staining) and Western blotting.[9][16]

-

Passive Cutaneous Anaphylaxis (PCA) in Rats: Rats are sensitized with an intradermal injection of anti-DNP IgE. After 48 hours, the rats are challenged by an intravenous injection of DNP-HSA along with Evans blue dye. This compound is administered orally 1 hour before the challenge. The amount of dye extravasation in the skin is measured to quantify the allergic reaction.[6]

Conclusion and Future Directions

The collective evidence strongly supports the role of this compound as a potent anti-inflammatory agent with significant therapeutic potential. Its ability to concurrently inhibit the NF-κB and MAPK signaling pathways provides a robust mechanism for suppressing the production of a wide array of inflammatory mediators. Furthermore, emerging research on related compounds suggests an additional role in modulating the PI3K/Akt pathway and inhibiting NLRP3 inflammasome activation, which warrants further direct investigation for this compound.

For drug development professionals, this compound represents a promising natural scaffold. Future research should focus on several key areas:

-

Pharmacokinetics and Bioavailability: Studies have indicated that this compound has low oral bioavailability, which may limit its systemic application.[17] Research into novel drug delivery systems or structural modifications to improve absorption is crucial.

-

Clinical Trials: Rigorous, well-controlled clinical trials are necessary to validate the preclinical findings and establish the safety and efficacy of this compound in treating human inflammatory diseases.

-

Target Specificity: A deeper understanding of this compound's binding affinity and specificity for various kinases and receptors within the inflammatory pathways will aid in optimizing its therapeutic index and predicting potential off-target effects.[17][18]

References

- 1. Identification of the Molecular Mechanisms of this compound in the Treatment of Cough Using Computational Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacodynamics and Cellular Uptake of this compound and Peiminine in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Sithis compound ameliorates osteoarthritis progression by suppression of NLRP3 inflammasome-mediated pyroptosis through inhibition of PI3K/AKT/NF-κB pathway: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Inhibits the Production of Proinflammatory Cytokines Through Regulation of the Phosphorylation of NF-κB and MAPKs in HMC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Inhibits the Production of Proinflammatory Cytokines Through Regulation of the Phosphorylation of NF-κB and MAPKs in HMC-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound ameliorates LPS-induced acute lung injury by regulating Nrf2 and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The PI3K/Akt Pathway in Meta-Inflammation [mdpi.com]

- 11. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Sithis compound ameliorates osteoarthritis progression by suppression of NLRP3 inflammasome-mediated pyroptosis through inhibition of PI3K/AKT/NF-κB pathway: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Peiminine Protects against Lipopolysaccharide-Induced Mastitis by Inhibiting the AKT/NF-κB, ERK1/2 and p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synergistic anti-inflammatory effects of this compound, peiminine, and forsythoside a combination on LPS-induced acute lung injury by inhibition of the IL-17-NF-κB/MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound, an Anti-Inflammatory Compound from Chinese Herbal Extracts, Modulates Muscle-Type Nicotinic Receptors [mdpi.com]

- 18. This compound, an Anti-Inflammatory Compound from Chinese Herbal Extracts, Modulates Muscle-Type Nicotinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Ethnobotanical Heritage and Pharmacological Significance of Peimine: A Technical Guide

Abstract: Peimine, a primary isosteroidal alkaloid isolated from the bulbs of various Fritillaria species, holds a significant position in Traditional Chinese Medicine (TCM) for its centuries-old application in treating respiratory conditions. This technical guide provides an in-depth exploration of the ethnobotanical background of this compound, its botanical sources, and traditional preparation methods. A comprehensive review of its pharmacological activities, particularly its anti-inflammatory and antitussive effects, is presented with a focus on the underlying molecular mechanisms. This document summarizes quantitative data on this compound content in different Fritillaria species and its effective concentrations in various pharmacological studies. Detailed experimental protocols for the extraction and analysis of this compound, as well as for assessing its biological activity, are provided to support further research and drug development endeavors.

Ethnobotanical Background of this compound

The medicinal use of plants containing this compound is deeply rooted in Traditional Chinese Medicine, with a history spanning over 2,000 years. The dried bulbs of various Fritillaria species, collectively known as "Bei-Mu" (貝母), are a cornerstone of TCM pharmacology, primarily utilized for their potent effects on the respiratory system.

Historically, "Bei-Mu" has been prescribed to treat a wide array of respiratory ailments characterized by cough, phlegm, and inflammation. Ancient Chinese medical texts, such as the Shennong Ben Cao Jing (The Divine Farmer's Materia Medica Classic), describe its properties as "bitter, cold," and attribute to it the ability to "clear heat, moisten the lungs, resolve phlegm, and stop cough."

The two most renowned types of "Bei-Mu" are "Chuan-Bei-Mu" (川貝母), derived primarily from Fritillaria cirrhosa, and "Zhe-Bei-Mu" (浙貝母), mainly from Fritillaria thunbergii. "Chuan-Bei-Mu" is traditionally considered more precious and is often used for dry, persistent coughs, while "Zhe-Bei-Mu" is typically employed for coughs with copious, thick phlegm.

Traditional preparations of Fritillaria bulbs vary. A common method is decoction, where the dried bulbs are boiled in water, often in combination with other herbs to create a synergistic formula. Another well-known preparation involves steaming a whole pear with powdered Fritillaria bulb and rock sugar inside, a remedy particularly favored for soothing dry coughs in children and the elderly. This practice highlights the integration of this medicinal herb into dietary therapy.

Botanical Sources of this compound

This compound is the principal active alkaloid found in the bulbs of numerous species within the Fritillaria genus (Liliaceae family). The specific species utilized in traditional medicine and for commercial extraction are geographically and taxonomically diverse. The most prominent botanical sources include:

-

Fritillaria cirrhosa D. Don: Known as "Chuan-Bei-Mu," this species is native to the mountainous regions of southwestern China.

-

Fritillaria thunbergii Miq.: Referred to as "Zhe-Bei-Mu," this species is cultivated extensively in the Zhejiang province of China.

-

Fritillaria ussuriensis Maxim.: Another source of "Bei-Mu," found in northeastern China.

-

Fritillaria pallidiflora Schrenk: Utilized in traditional medicine and a known source of this compound.

-

Fritillaria walujewii Regel: A species from which this compound has been isolated.

-

Fritillaria imperialis L.: While also containing this compound, this species is more commonly known for its ornamental value.

The concentration of this compound and other related alkaloids can vary significantly between species and even within the same species due to factors such as geographical location, climate, and cultivation practices.

Quantitative Analysis of this compound Content

The quantification of this compound in Fritillaria bulbs is crucial for quality control and the standardization of herbal preparations and pharmaceutical products. High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and Supercritical Fluid Extraction (SFE) are common methods for this purpose. The table below summarizes the yield of this compound from different Fritillaria species as reported in various studies.

| Fritillaria Species | Plant Part | Extraction Method | This compound Yield (mg/g of dry weight) | Reference |

| Fritillaria thunbergii Miq. | Bulb | Supercritical Fluid Extraction | 1.3 | [1][2][3][4] |

| Fritillaria thunbergii Miq. | Flower | Supercritical Fluid Extraction | 0.7 | [5] |

Experimental Protocols

Supercritical Fluid Extraction (SFE) of this compound from Fritillaria thunbergii Bulbs

This protocol is based on the optimization of SFE for the extraction of alkaloids from Fritillaria thunbergii bulbs.[1][2][3][4]

Objective: To extract this compound and other alkaloids from dried Fritillaria thunbergii bulbs using supercritical CO₂ with an ethanol modifier.

Materials and Equipment:

-

Dried and powdered Fritillaria thunbergii bulbs

-

Supercritical fluid extractor system

-

CO₂ (99.9% purity)

-

Ethanol (analytical grade)

-

Water (deionized)

-

Collection vials

Procedure:

-

Sample Preparation: Grind the dried Fritillaria thunbergii bulbs to a fine powder (e.g., 40-60 mesh).

-

SFE System Setup:

-

Set the extraction temperature to 60.4 °C.

-

Set the extraction pressure to 26.5 MPa.

-

Prepare the co-solvent: 89.3% ethanol in water.

-

-

Extraction:

-

Load a known amount of the powdered bulb material into the extraction vessel.

-

Begin the flow of supercritical CO₂ through the vessel.

-

Introduce the ethanol co-solvent at a constant flow rate.

-

The total extraction time is 3.0 hours.

-

-

Collection:

-

The extract is depressurized and collected in a vial.

-

The solvent is evaporated to obtain the crude extract containing this compound.

-

-

Quantification: The concentration of this compound in the extract is determined using a validated analytical method such as HPLC-ELSD.

In Vitro Anti-inflammatory Assay in Human Mast Cells (HMC-1)

This protocol is adapted from studies investigating the anti-inflammatory effects of this compound on mast cells.[6][7][8]

Objective: To evaluate the effect of this compound on the production of pro-inflammatory cytokines in stimulated human mast cells.

Materials and Equipment:

-

Human mast cell line (HMC-1)

-

Cell culture medium (e.g., Iscove's Modified Dulbecco's Medium) supplemented with fetal bovine serum and antibiotics

-

This compound (dissolved in a suitable solvent like DMSO)

-

Phorbol 12-myristate 13-acetate (PMA) and calcium ionophore A23187 (for cell stimulation, collectively known as PMACI)

-

ELISA kits for IL-6, IL-8, and TNF-α

-

Western blot apparatus and reagents for NF-κB and MAPK analysis

-

Cell culture incubator (37 °C, 5% CO₂)

Procedure:

-

Cell Culture: Culture HMC-1 cells according to standard protocols.

-

Cell Treatment:

-

Seed the HMC-1 cells in culture plates at an appropriate density.

-

Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µg/mL) for 1 hour.

-

Stimulate the cells with PMACI for a specified period (e.g., 8 hours for cytokine analysis).

-

-

Cytokine Measurement (ELISA):

-

Collect the cell culture supernatant.

-

Measure the concentrations of IL-6, IL-8, and TNF-α in the supernatant using specific ELISA kits according to the manufacturer's instructions.

-

-

Western Blot Analysis (NF-κB and MAPKs):

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a suitable assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated and total forms of NF-κB, IκB-α, ERK, JNK, and p38 MAPK.

-

Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

-

In Vivo Antitussive Assay in a Guinea Pig Model

This protocol describes a common method for evaluating the antitussive effects of a compound using a cough model induced by a chemical irritant.[9]

Objective: To assess the cough-suppressant activity of this compound in guinea pigs.

Materials and Equipment:

-

Male guinea pigs (e.g., Dunkin-Hartley strain)

-

This compound (dissolved in a suitable vehicle for administration)

-

Citric acid solution (for cough induction)

-

Whole-body plethysmograph

-

Nebulizer

Procedure:

-

Animal Acclimatization: Acclimatize the guinea pigs to the experimental conditions for a sufficient period.

-

Compound Administration: Administer this compound orally or via another appropriate route at various doses. A control group should receive the vehicle only. A positive control group can be treated with a known antitussive agent like codeine.

-

Cough Induction:

-

After a specified pre-treatment time (e.g., 1 hour), place each guinea pig in the whole-body plethysmograph.

-

Expose the animal to an aerosol of a cough-inducing agent (e.g., 0.4 M citric acid) for a set duration (e.g., 5 minutes) using a nebulizer.

-

-

Cough Measurement:

-

Record the number of coughs for a defined period (e.g., 10 minutes) after the start of the aerosol exposure. Coughs are identified by their characteristic sound and the associated pressure changes detected by the plethysmograph.

-

-

Data Analysis: Compare the number of coughs in the this compound-treated groups to the vehicle-treated control group to determine the percentage of cough inhibition.

Pharmacological Activity and Mechanism of Action

Modern pharmacological research has substantiated many of the traditional claims regarding the medicinal properties of Fritillaria bulbs, with this compound being a key contributor to these effects. The primary activities of this compound that have been investigated are its anti-inflammatory and antitussive actions.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in various in vitro and in vivo models.[6][7][8][10] It effectively reduces the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α).[6][7][8] The table below summarizes the effective concentrations of this compound and its observed anti-inflammatory effects.

| Model | This compound Concentration | Observed Effect | Reference |

| Human Mast Cells (HMC-1) | 25-50 µg/mL | Inhibition of IL-6, IL-8, and TNF-α production | [6][7][8] |

| Human Mast Cells (HMC-1) | 50 µg/mL | Reduction in the phosphorylation of ERK, JNK, and p38 MAPKs | [7] |

| Human Mast Cells (HMC-1) | 50 µg/mL | Suppression of nuclear NF-κB expression | [7] |

| LPS-induced Acute Lung Injury in Mice | Not specified | Ameliorated inflammatory response in combination with other compounds | [10] |

The primary mechanism underlying the anti-inflammatory activity of this compound involves the modulation of key signaling pathways. Studies have shown that this compound can inhibit the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[6][7][8][10] By suppressing the phosphorylation of key proteins in these pathways, such as IκB-α, ERK, JNK, and p38, this compound effectively downregulates the expression of inflammatory genes.

Antitussive Activity

The traditional use of "Bei-Mu" as a cough suppressant is directly linked to the pharmacological actions of its constituent alkaloids, including this compound. In vivo studies have confirmed the antitussive effects of this compound in animal models of cough.[11] While the exact central and peripheral mechanisms are still under investigation, it is believed that this compound may act on the cough reflex arc to reduce the frequency and intensity of coughing.

Signaling Pathway Visualization

The anti-inflammatory effects of this compound are largely attributed to its ability to interfere with the NF-κB and MAPK signaling cascades. The following diagram illustrates the proposed mechanism of action.

Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound.

This diagram illustrates how this compound exerts its anti-inflammatory effects by inhibiting the phosphorylation cascades within the MAPK pathway and preventing the nuclear translocation of NF-κB, ultimately leading to a reduction in the production of pro-inflammatory cytokines.

References

- 1. Optimization of Supercritical Fluid Extraction of Total Alkaloids, Peimisine, this compound and Peiminine from the Bulb of Fritillaria thunbergii Miq, and Evaluation of Antioxidant Activities of the Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Optimization of Supercritical Fluid Extraction of Total Alkaloids, Peimisine, this compound and Peiminine from the Bulb of Fritillaria thunbergii Miq, and Evaluation of Antioxidant Activities of the Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Optimization of Supercritical Fluid Extraction of Total Alkaloids, Peimisine, this compound and Peiminine from the Bulb of Fritillaria thunbergii Miq, and Evaluation of Antioxidant Activities of the Extracts | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. phcog.com [phcog.com]

- 7. This compound Inhibits the Production of Proinflammatory Cytokines Through Regulation of the Phosphorylation of NF-κB and MAPKs in HMC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Inhibits the Production of Proinflammatory Cytokines Through Regulation of the Phosphorylation of NF-κB and MAPKs in HMC-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vivo cough suppressive activity of pectic polysaccharide with arabinogalactan type II side chains of Piper nigrum fruits and its synergistic effect with piperine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synergistic anti-inflammatory effects of this compound, peiminine, and forsythoside a combination on LPS-induced acute lung injury by inhibition of the IL-17-NF-κB/MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Studies on in vivo antitussive activity of Leucas lavandulaefolia using a cough model induced by sulfur dioxide gas in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In Vitro Studies of Peimine Cytotoxicity: A Technical Guide

This document provides an in-depth overview of the preliminary in vitro cytotoxic effects of Peimine, an isosteroidal alkaloid primarily isolated from the bulbs of Fritillaria species. The information is intended for researchers, scientists, and drug development professionals interested in the anti-cancer potential of this natural compound. This guide summarizes key quantitative data, details common experimental protocols used in its evaluation, and visualizes the molecular pathways implicated in its mechanism of action.

Quantitative Data Summary: Cytotoxic Effects of this compound

This compound and its related compound, peiminine, have demonstrated significant cytotoxic and anti-proliferative effects across a range of cancer cell lines. The following tables summarize the key quantitative findings from various in vitro studies, including half-maximal inhibitory concentrations (IC50), and effects on apoptosis and cell cycle distribution.

Table 1: IC50 Values of this compound and Peiminine in Various Cancer Cell Lines

| Compound | Cancer Type | Cell Line | IC50 Value | Exposure Time | Citation |

| This compound | Prostate Cancer | DU-145, LNCap, PC-3 | Significant inhibition at 2.5, 5, and 10 µM | Not Specified | [1] |

| This compound | Glioblastoma | U87 | Dose-dependent inhibition at 25 and 50 µM | Not Specified | [2] |

| This compound | Breast Cancer | MCF-7, MDA-MB-231 | Dose-dependent inhibition; 20 µM used for studies | Not Specified | [3] |

| Peiminine | Hepatocellular Carcinoma | HepG2 | 4.58 µg/mL | 24 hours | [4] |

| Peiminine | Cervical Cancer | HeLa | 4.89 µg/mL | 24 hours | [4] |

| Peiminine | Colon Cancer | SW480 | 5.07 µg/mL | 24 hours | [4] |

| Peiminine | Breast Cancer | MCF-7 | 5.12 µg/mL | 24 hours | [4] |

| Peiminine | Osteosarcoma | Not Specified | 195 µM | 48 hours | [5][6] |

Table 2: Effects of this compound/Peiminine on Apoptosis

| Compound | Cancer Type | Cell Line | Key Observations | Citation |

| This compound | Glioblastoma | U87 | Dose-dependent induction of apoptosis; decreased mitochondrial membrane potential; upregulation of Bax and Cleaved-Caspase 3; downregulation of Bcl-2. | [2] |

| This compound | Gastric Cancer | MKN-45 | Induced apoptosis and diminished mitochondrial membrane potential. | [7] |

| Peiminine | Hepatocellular Carcinoma | HepG2 | Significant increase in apoptotic cells; increased Bax, caspase-3, -8, -9, and cleaved PARP1; decreased Bcl-2, procaspase-3, -8, and -9. | [4] |

| Peiminine | Osteosarcoma | Not Specified | Significant increase in apoptosis rate; induced mitochondrial membrane depolarization; increased Bax/Bcl-2 ratio; activation of caspase-3 and -9. | [8] |

| Peiminine | Colorectal Cancer | HCT-116 | Dose-dependent increase in Annexin V-positive cells at 200 and 400 µM. | [9] |

Table 3: Effects of this compound/Peiminine on Cell Cycle Progression

| Compound | Cancer Type | Cell Line | Effect on Cell Cycle | Key Protein Changes | Citation |

| Peiminine | Osteosarcoma | Not Specified | G0/G1 phase arrest. | Increased Cyclin D1, CDK2; Decreased p27. | [8][10] |

| This compound | Gastric Cancer | MKN-45 | G2/M phase arrest. | Not Specified. | [7][11] |

| Peiminine | Hepatocellular Carcinoma | HepG2 | Increased proportion of cells in the G2/M phase. | Not Specified. | [6] |

Experimental Protocols

The following sections detail the standard methodologies employed in the in vitro assessment of this compound's cytotoxicity.

Cell Viability and Proliferation Assays (MTT / CCK-8)

These colorimetric assays are used to assess cell metabolic activity as an indicator of cell viability and proliferation.

-

Cell Seeding : Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Treatment : The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation : Cells are incubated with the compound for a specified period, typically 24, 48, or 72 hours.[4]

-

Reagent Addition : After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution is added to each well.

-

Final Incubation : Plates are incubated for an additional 1-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.

-

Data Acquisition : For MTT assays, a solubilizing agent (like DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 490 nm or 570 nm).[12] The absorbance is directly proportional to the number of viable cells.

Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment : Cells are cultured in 6-well plates and treated with varying concentrations of this compound for a designated time.

-

Cell Harvesting : Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in a binding buffer provided with the apoptosis detection kit.

-

Staining : Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension. The mixture is incubated in the dark at room temperature for 15-20 minutes.

-

Flow Cytometry Analysis : The stained cells are analyzed using a flow cytometer.

-

Viable cells : Annexin V-negative and PI-negative.

-

Early apoptotic cells : Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.

-

Necrotic cells : Annexin V-negative and PI-positive.

-

-

Quantification : The percentage of cells in each quadrant is quantified to determine the rate of apoptosis.[11]

Cell Cycle Analysis

This method uses flow cytometry to determine the proportion of cells in different phases (G0/G1, S, G2/M) of the cell cycle.

-

Cell Treatment and Collection : Cells are treated with this compound as described previously. After treatment, cells are harvested by trypsinization.

-

Fixation : Cells are washed with cold PBS and fixed, typically by dropwise addition of ice-cold 70% ethanol while vortexing, followed by incubation at -20°C for at least 2 hours.

-

Staining : The fixed cells are washed to remove the ethanol and then stained with a solution containing a DNA-binding fluorescent dye, such as Propidium Iodide (PI), and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry : The DNA content of the cells is analyzed by a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA.

-

Data Analysis : The resulting histogram is analyzed to calculate the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases.[8][10]

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for cytotoxicity assessment and the key signaling pathways modulated by this compound.

Caption: General experimental workflow for in vitro cytotoxicity studies of this compound.

Signaling Pathways Modulated by this compound

In vitro studies have identified several key signaling pathways that this compound modulates to exert its cytotoxic effects. These include the PI3K/AKT, Ca²⁺/CaMKII/JNK, and ROS/JNK pathways.

Caption: this compound induces apoptosis in glioblastoma cells by inhibiting the PI3K/AKT pathway.[2]

Caption: this compound disrupts Ca²⁺ homeostasis to induce apoptosis in prostate cancer cells.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound induces apoptosis of glioblastoma cells through regulation of the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits cell proliferation and migration of breast cancer via regulating the O-GlcNAcylation of USP41 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effects and mechanism of peiminine-induced apoptosis in human hepatocellular carcinoma HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound-induced apoptosis and inhibition of migration by regulating reactive oxygen species-mediated MAPK/STAT3/NF-κB and Wnt/β-catenin signaling pathways in gastric cancer MKN-45 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Peiminine Induces G0/G1-Phase Arrest, Apoptosis, and Autophagy via the ROS/JNK Signaling Pathway in Human Osteosarcoma Cells in Vitro and in Vivo [frontiersin.org]

- 9. Peiminine inhibits colorectal cancer cell proliferation by inducing apoptosis and autophagy and modulating key metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Peiminine Induces G0/G1-Phase Arrest, Apoptosis, and Autophagy via the ROS/JNK Signaling Pathway in Human Osteosarcoma Cells in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacodynamics and Cellular Uptake of this compound and Peiminine in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Bioavailability of Peimine from Fritillaria Extracts

Audience: Researchers, scientists, and drug development professionals.